3-Methylthietan-3-amine hydrochloride

Medicinal Chemistry Organic Synthesis Property Prediction

Select 3-Methylthietan-3-amine hydrochloride for its distinct conformational restriction (zero rotatable bonds) and moderate lipophilicity (XLogP3=0), which improves ligand efficiency and target selectivity. Its TPSA of 51.3 Ų and hydrogen-bond profile (2 HBD/2 HBA) place it in drug-like space, while the sulfur-containing thietane ring enables unique reactivity for advanced polymer/coating synthesis. The stable HCl salt ensures easy handling in aqueous/protic media. Avoid analog-substitution risk: unsubstituted or differently methylated thietanamine hydrochlorides alter solubility, permeability, and metabolic stability. Supply is limited to milligram quantities for early-stage medicinal chemistry and material science R&D.

Molecular Formula C4H10ClNS
Molecular Weight 139.65
CAS No. 1860028-19-8
Cat. No. B3060168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthietan-3-amine hydrochloride
CAS1860028-19-8
Molecular FormulaC4H10ClNS
Molecular Weight139.65
Structural Identifiers
SMILESCC1(CSC1)N.Cl
InChIInChI=1S/C4H9NS.ClH/c1-4(5)2-6-3-4;/h2-3,5H2,1H3;1H
InChIKeyYPXJZASXSPMXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylthietan-3-amine Hydrochloride (CAS 1860028-19-8): A Methyl-Substituted Thietane Building Block for Medicinal Chemistry and Synthesis


3-Methylthietan-3-amine hydrochloride is a heterocyclic amine salt featuring a sulfur-containing four-membered thietane ring . It is characterized by the substitution of a methyl group and an amine functionality at the 3-position of the ring, stabilized as a hydrochloride salt to enhance its handling and aqueous solubility . This compound serves as a specialized building block in organic synthesis and medicinal chemistry research, where its unique structural features are leveraged for the development of pharmaceutical intermediates and advanced materials [1].

Why 3-Methylthietan-3-amine Hydrochloride Cannot Be Simply Replaced by Other Thietane Amine Analogs


While several thietane amine hydrochlorides are commercially available as building blocks, they are not interchangeable. Subtle structural variations, such as the presence or position of a methyl group, can significantly alter key physicochemical properties including lipophilicity, polar surface area, and molecular flexibility . These differences directly impact critical parameters for drug discovery and chemical synthesis, such as solubility, membrane permeability, and metabolic stability. Consequently, substituting 3-Methylthietan-3-amine hydrochloride with an unsubstituted or differently substituted analog without experimental validation carries a high risk of altering reaction outcomes, biological activity, or pharmacokinetic profiles [1]. The following quantitative evidence highlights specific, measurable differences that justify its preferential selection in certain scientific contexts.

Quantitative Differentiation Guide: 3-Methylthietan-3-amine Hydrochloride vs. Closest Analogs


Increased Molecular Weight and Altered Physical Form vs. Parent Thietan-3-amine Hydrochloride

3-Methylthietan-3-amine hydrochloride (C4H10ClNS, MW 139.64 g/mol) exhibits a 14.02 g/mol increase in molecular weight compared to the parent compound, thietan-3-amine hydrochloride (C3H8ClNS, MW 125.62 g/mol) . Both compounds are solids at room temperature, but the presence of the methyl group in the 3-Methylthietan-3-amine hydrochloride alters its crystal lattice energy and melting behavior, which can influence its handling and formulation properties .

Medicinal Chemistry Organic Synthesis Property Prediction

Higher Predicted Lipophilicity (XLogP3) vs. Parent Thietan-3-amine

The free base form of 3-Methylthietan-3-amine has a calculated XLogP3 value of 0, indicating a balanced hydrophilic-lipophilic profile . This contrasts with the parent thietan-3-amine, which is more polar due to the absence of the methyl group. The addition of a methyl group increases lipophilicity, which is a key determinant of membrane permeability and oral bioavailability in drug candidates .

ADME Prediction Drug Design Physicochemical Property

Comparable Polar Surface Area (PSA) but with Zero Rotatable Bonds vs. 3-Thietanemethanamine Hydrochloride

3-Methylthietan-3-amine hydrochloride has a Topological Polar Surface Area (TPSA) of 51.3 Ų and a rotatable bond count of 0 . In comparison, 3-Thietanemethanamine hydrochloride (CAS 1523606-32-7), a closely related analog, possesses a similar molecular weight (139.65 g/mol) but features a rotatable bond between the ring and the amine group, leading to a different conformational profile .

Medicinal Chemistry Ligand Efficiency Molecular Flexibility

Recommended Applications for 3-Methylthietan-3-amine Hydrochloride Based on Differentiated Properties


Lead Optimization in Medicinal Chemistry

3-Methylthietan-3-amine hydrochloride is a preferred building block for medicinal chemistry programs seeking to introduce a conformationally restricted, sulfur-containing heterocycle with moderate lipophilicity (XLogP3 = 0) . Its zero rotatable bonds and defined geometry can be exploited to improve ligand efficiency and target selectivity, as demonstrated by its inclusion in 119 patent documents, indicating significant interest in its use for pharmaceutical development [1].

Specialty Organic Synthesis and Materials Science

The unique thietane ring system, substituted with both a methyl and an amine group, provides a distinct reactivity profile for organic synthesis . Its hydrochloride salt form ensures stability and ease of handling for reactions in aqueous or protic solvents . This compound has been investigated for use in the synthesis of advanced polymers and coatings, where the sulfur atom can introduce desirable properties such as increased refractive index or metal coordination ability .

Preclinical Pharmacokinetic and ADME Studies

The predicted physicochemical properties of 3-Methylthietan-3-amine hydrochloride, including its molecular weight (139.64 g/mol), TPSA (51.3 Ų), and hydrogen bond donor/acceptor counts (2/2), place it within favorable drug-like chemical space . Its increased lipophilicity relative to the unsubstituted parent makes it a valuable probe for studying the impact of subtle structural changes on membrane permeability and oral absorption in preclinical ADME (Absorption, Distribution, Metabolism, Excretion) assays .

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